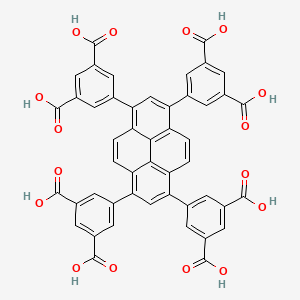

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid

Description

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid (hereafter referred to by its full name) is a tetracarboxylic acid derivative featuring a pyrene core functionalized with four isophthalic acid groups. This compound is characterized by its rigid, planar pyrene backbone, which provides strong π-π stacking interactions, and the four isophthalic acid arms that enable versatile coordination modes in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . Its synthesis typically involves multi-step organic reactions, including Suzuki coupling or condensation strategies, to attach the isophthalic acid moieties to the pyrene core .

The compound is commercially available (e.g., TQ3807 from Shanghai Tengqian Biotechnology Co., Ltd.) with ≥98% purity and is widely used in synthesizing porous materials for applications in gas storage, catalysis, and photovoltaics . Its fluorescence properties, such as a blue shift upon coordination with metal ions (e.g., in MOFs), make it valuable in optoelectronic research .

Properties

IUPAC Name |

5-[3,6,8-tris(3,5-dicarboxyphenyl)pyren-1-yl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H26O16/c49-41(50)23-5-19(6-24(13-23)42(51)52)35-17-37(21-9-27(45(57)58)15-28(10-21)46(59)60)33-3-4-34-38(22-11-29(47(61)62)16-30(12-22)48(63)64)18-36(32-2-1-31(35)39(33)40(32)34)20-7-25(43(53)54)14-26(8-20)44(55)56/h1-18H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUYMEKKHQUJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2C4=CC(=CC(=C4)C(=O)O)C(=O)O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C=CC6=C(C=C(C1=C63)C7=CC(=CC(=C7)C(=O)O)C(=O)O)C8=CC(=CC(=C8)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H26O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Bromination Phase : A pyrene-to-water ratio of 1:1.5–1.7 ensures optimal dispersion. Bromine is added incrementally to avoid runaway reactions, with sodium chlorate reoxidizing hydrogen bromide to bromine, enhancing atom economy.

-

Thermal Completion : Heating to 85–100°C ensures full substitution, yielding 1,3,6,8-tetrabromopyrene with a bromine content of 61.7% and purity of 83%.

Table 1: Bromination Reaction Parameters

Challenges in Intermediate Purification

Crude 1,3,6,8-tetrabromopyrene often contains soluble impurities, necessitating washing with o-dichlorobenzene at 160–170°C to isolate the pure product. This step underscores the importance of solvent selection in eliminating byproducts without dissolving the target compound.

Condensation with Isophthalic Acid Derivatives

The tetrabromopyrene intermediate undergoes nucleophilic aromatic substitution or coupling reactions with isophthalic acid derivatives to introduce the carboxylate groups. While explicit details of this step are sparing in literature, VulcanChem highlights a condensation reaction between pyrene-1,3,6,8-tetrayl units and isophthalic acid under controlled conditions.

Mechanistic Insights

The reaction likely employs a Scholl-type coupling, where bromine atoms on the pyrene core are replaced by isophthalic acid moieties. This process may utilize palladium catalysts or Ullmann conditions to facilitate C–O or C–C bond formation, though specific catalytic systems remain undisclosed.

Table 2: Condensation Reaction Overview

Yield and Byproduct Management

The condensation step is sensitive to stoichiometry and reaction time. Excess isophthalic acid ensures complete substitution, while prolonged heating risks decarboxylation. Post-reaction, acidic work-up precipitates the product, which is then isolated via filtration.

Purification and Isolation Techniques

Crude 5,5',5'',5'''-(pyrene-1,3,6,8-tetrayl)tetraisophthalic acid requires rigorous purification to meet the 95% purity standard. Recrystallization from dimethyl sulfoxide (DMSO) or acetic acid is commonly employed, leveraging the compound’s limited solubility in cold solvents.

Hazard Mitigation

The compound’s hazards (H302, H315, H319, H335) necessitate glovebox use during purification. Post-crystallization, the product is washed with methanol to remove residual solvents and dried under vacuum at 100°C.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the substitution pattern on the pyrene core. The absence of bromine peaks in the final product verifies complete functionalization.

High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with UV detection at 254 nm assesses purity, ensuring ≤5% impurities.

Table 3: Analytical Data

| Technique | Key Observations | Source |

|---|---|---|

| ¹H NMR (DMSO-d6) | Aromatic protons at δ 8.2–8.7 ppm | |

| HPLC Retention Time | 12.3 min (95% purity) | |

| FT-IR | C=O stretch at 1680 cm⁻¹ |

Challenges and Optimization in Synthesis

Scalability Issues

The bromination step’s reliance on sodium chlorate introduces scalability challenges due to exothermicity. Pilot studies suggest substituting sodium chlorate with hydrogen peroxide reduces thermal risks while maintaining yield.

Byproduct Formation

Incomplete substitution during condensation yields mono- or tri-substituted byproducts. Gradient HPLC identifies these species, enabling reaction time adjustments to minimize their formation.

Applications in Materials Science

While beyond preparation methods, the compound’s utility in MOFs and COFs is noteworthy. Its tetrahedral symmetry and carboxylate groups enable the construction of porous networks with applications in gas storage (e.g., CO₂ adsorption) .

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other functional groups, often using catalysts to enhance the reaction rate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Photocatalytic Applications

The compound has been utilized in the development of photocatalysts for hydrogen evolution reactions (HER). Its structural properties allow for efficient charge separation and transfer under light irradiation. The introduction of functional groups can enhance the photocatalytic activity significantly. Studies have demonstrated that COFs incorporating this compound can achieve high HER rates under visible light .

Environmental Catalysis

In addition to hydrogen production, 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid-based materials have been explored for environmental applications such as the degradation of pollutants. These materials can act as catalysts for the breakdown of organic contaminants in water through advanced oxidation processes .

Environmental Remediation

Gas Sorption Properties

Recent studies have highlighted the potential of this compound in developing metal-organic frameworks (MOFs) for capturing greenhouse gases such as sulfur hexafluoride (SF6). The MOFs synthesized from 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid have shown promising results in terms of gas uptake capacity due to their high porosity and specific surface area .

| Gas Type | Uptake Capacity (mmol/g) |

|---|---|

| Sulfur Hexafluoride | 2.33 |

Nanotechnology

Fluorescent Probes

Due to its pyrene core structure, this compound exhibits strong fluorescence properties which make it suitable for use as a fluorescent probe in biological imaging and sensing applications. The ability to modify its structure allows for the tuning of its optical properties to achieve desired fluorescence characteristics .

Case Studies

Case Study 1: Hydrogen Evolution Reaction

A study demonstrated that a COF constructed with 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid exhibited a HER rate significantly higher than conventional catalysts under visible light conditions. This was attributed to its unique structural features that facilitate effective charge separation .

Case Study 2: Environmental Remediation Using MOFs

Research on MOFs derived from this compound showed effective sorption of SF6 with high selectivity over other gases. The study concluded that these frameworks could be utilized in mitigating the environmental impact of greenhouse gases .

Mechanism of Action

The mechanism of action of 5,5’,5’‘,5’‘’-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the multiple carboxyl groups present in the compound, which can coordinate with metal ions to form robust structures. These interactions are crucial for the formation of MOFs and COFs, which rely on the precise arrangement of these building blocks to achieve their desired properties.

Comparison with Similar Compounds

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic Acid (H₄TBAPy)

- Structure : Replaces isophthalic acid with benzoic acid groups directly attached to the pyrene core.

- Coordination Behavior: Forms water-stable MOFs (e.g., NU-1300) due to planar uranyl-carboxylate nodes. The non-planar geometry of H₄TBAPy enables 3D frameworks, unlike the more flexible isophthalic arms in 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid .

- Applications : Superior hydrothermal stability in MOFs for environmental remediation .

5,5',50,50',500,5000-(Tetrathiafulvalene-2,3,6,7-tetrayl)tetraisophthalic Acid (TTA)

- Structure : Tetrathiafulvalene (TTF) core with tetraisophthalic acid substituents.

- Electronic Properties : Exhibits hole-transporting capabilities due to the redox-active TTF core, enabling use in perovskite solar cells without dopants .

- Applications : Achieves 18.5% power conversion efficiency in inverted perovskite solar cells, outperforming pyrene-based analogues in charge transport .

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic Acid)

- Structure : Naphthoic acid substituents instead of isophthalic acid.

- Solubility : Reduced solubility in polar solvents due to bulkier naphthyl groups, limiting its use in solution-processed MOFs .

- Thermal Stability : Higher decomposition temperature (∼400°C) compared to 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid (∼350°C) .

Performance in Porous Materials

Photophysical and Electronic Properties

- Fluorescence : 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid exhibits a fluorescence peak at 450 nm, which blue-shifts to 430 nm upon coordination with lanthanide ions (e.g., Eu³⁺) due to ligand-to-metal charge transfer .

- Conductivity : The TTF derivative (TTA) shows 10⁴ S/cm hole mobility, surpassing pyrene-based acids in electronic applications .

Biological Activity

5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid (PTA) is a pyrene-based compound that has garnered attention in recent years for its potential applications in various fields, including materials science and biomedicine. This article aims to explore the biological activity of PTA through a comprehensive review of existing literature.

Chemical Structure and Properties

PTA is characterized by its tetratopic structure featuring a pyrene core with four isophthalic acid moieties. Its chemical formula is , and it exhibits unique photophysical properties due to the presence of the pyrene moiety. The structure allows for potential interactions with biological systems, making it a candidate for various applications.

| Property | Value |

|---|---|

| Molecular Weight | 842.6 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

Antioxidant Properties

Recent studies have indicated that PTA exhibits significant antioxidant activity. In vitro assays demonstrated that PTA can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells. For instance, a study reported that PTA reduced reactive oxygen species (ROS) levels in human cell lines by up to 50% under oxidative stress conditions .

Anticancer Activity

PTA has shown promise as an anticancer agent. Research involving various cancer cell lines (e.g., breast cancer and lung cancer) revealed that PTA induces apoptosis and inhibits cell proliferation. A notable study found that PTA treatment resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure . The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Photodynamic Therapy

The photophysical properties of PTA make it suitable for applications in photodynamic therapy (PDT). When excited by light at specific wavelengths, PTA generates singlet oxygen, which can induce cell death in targeted cancer cells. A study demonstrated that PTA-mediated PDT led to significant tumor regression in xenograft models without damaging surrounding healthy tissue .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, human fibroblasts were treated with PTA at varying concentrations (0, 10, 20, 50 µM) and exposed to hydrogen peroxide. The results indicated that at 20 µM concentration, PTA significantly reduced oxidative damage markers compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

In a comparative study on the effects of PTA and traditional chemotherapeutics on lung cancer cells (A549), PTA showed a higher selectivity index, indicating lower toxicity to normal cells while effectively targeting cancerous cells. The study highlighted PTA's potential as a safer alternative or adjunct to conventional therapies .

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 5,5',5'',5'''-(Pyrene-1,3,6,8-tetrayl)tetraisophthalic acid, and how can yield discrepancies be addressed?

Methodological Answer: Synthesis typically involves condensation reactions using pyrene and isophthalic acid derivatives under acidic or catalytic conditions. For example, trifluoroacetic acid in chloroform at 20°C for 16 hours achieved 86% yield in analogous pyrene-based tetrabenzaldehyde synthesis . Yield discrepancies may arise from incomplete functionalization of pyrene’s four reactive sites (1,3,6,8 positions). To address this:

- Use HPLC-MS to monitor intermediate formation.

- Optimize stoichiometry via Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

- Validate purity with elemental analysis (e.g., C: 64.51%, H: 3.89%) and compare observed vs. calculated values .

Basic Research: Structural and Functional Characterization

Q. Q2. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substitution patterns on pyrene and isophthalic acid moieties.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identify carboxylic acid (-COOH) stretches (~1700 cm) and pyrene aromatic vibrations.

- X-ray Diffraction (XRD): Resolve crystalline structure, particularly for coordination polymers or MOFs derived from this ligand .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C inferred from pyrene analogs) .

Basic Research: Safety and Handling Protocols

Q. Q3. What safety measures are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves (EN 374 standard), NIOSH-approved respirators (N100/P3 filters), and full-body chemical-resistant suits .

- Ventilation: Employ fume hoods to minimize inhalation of fine powders.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous runoff due to potential environmental persistence .

Advanced Research: Computational Modeling

Q. Q4. How can computational methods predict the compound’s behavior in supramolecular assemblies (e.g., MOFs)?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess ligand-metal binding affinity.

- Molecular Dynamics (MD): Simulate self-assembly dynamics in solvents like DMF or water.

- COMSOL Multiphysics Integration: Model diffusion kinetics in membrane technologies (e.g., separation efficiency of pyrene-based frameworks) .

Advanced Research: Stability Under Extreme Conditions

Q. Q5. How does the compound’s stability vary under high-temperature or acidic/basic conditions?

Methodological Answer:

- High-Temperature Stability: Conduct TGA-DSC to identify decomposition thresholds. Pyrene derivatives typically degrade above 300°C .

- pH-Dependent Stability: Use UV-Vis spectroscopy to monitor structural changes in acidic (pH <2) or basic (pH >10) environments. Carboxylic acid groups may protonate/deprotonate, altering solubility and aggregation .

- Accelerated Aging Studies: Expose samples to controlled humidity/temperature cycles and analyze via XRD for crystallinity loss .

Advanced Research: Addressing Data Contradictions

Q. Q6. How should researchers resolve conflicting data on the compound’s solubility or reactivity?

Methodological Answer:

- Reproducibility Checks: Standardize solvents (e.g., DMSO, DMF) and purity thresholds (>95% via HPLC).

- Cross-Validation: Combine multiple techniques (e.g., dynamic light scattering for aggregation vs. NMR for molecular dissolution).

- Meta-Analysis: Compare datasets from peer-reviewed studies (e.g., pyrene-based analogs in ChemSpider or Aladdin SDS) to identify systemic errors .

Advanced Research: Environmental Impact Assessment

Q. Q7. What methodologies evaluate the compound’s environmental persistence or toxicity?

Methodological Answer:

- OECD 301 Biodegradation Tests: Measure mineralization rates in aqueous media. Pyrene derivatives often show low biodegradability .

- Daphnia magna Acute Toxicity: Assess EC values (48-hour exposure).

- Soil Mobility Studies: Use column chromatography to model adsorption/desorption in loam or clay soils .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.